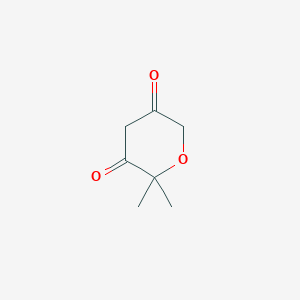

2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2,2-dimethyloxane-3,5-dione |

InChI |

InChI=1S/C7H10O3/c1-7(2)6(9)3-5(8)4-10-7/h3-4H2,1-2H3 |

InChI Key |

LAIIIGHJBHBHDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)CC(=O)CO1)C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2,2 Dimethyl 2h Pyran 3,5 4h,6h Dione and Its Congeners

Established Synthetic Pathways to the 2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione Nucleus

Established synthetic routes to the this compound core generally rely on the formation of the heterocyclic ring from acyclic precursors, ring-expansion of smaller cyclic systems, or the convergent assembly of multiple components.

Precursor-Based Cyclization Strategies

The construction of the 2H-pyran-3,5(4H,6H)-dione ring system can be achieved through the intramolecular cyclization of suitably functionalized acyclic precursors. These strategies often involve the formation of a carbon-oxygen bond to close the ring. One common approach involves the use of 1,5-dicarbonyl compounds or their synthetic equivalents, where an intramolecular aldol-type condensation or a related cyclization reaction leads to the formation of the pyran ring.

For instance, the reaction of a β-ketoester with an α,β-unsaturated ketone can lead to a Michael addition, followed by an intramolecular cyclization to form the pyran-dione ring. The specific synthesis of the 2,2-dimethyl substituted derivative would necessitate precursors bearing the gem-dimethyl group at the appropriate position. The reaction conditions for these cyclizations can vary, often employing either acidic or basic catalysis to facilitate the key bond-forming steps.

Another strategy involves the 6π-electrocyclization of a dienone precursor. nih.gov This pericyclic reaction, governed by orbital symmetry rules, can provide a direct route to the 2H-pyran ring system. The stability of the resulting 2H-pyran is a crucial factor, as it can exist in equilibrium with its open-chain dienone isomer. nih.gov

Table 1: Examples of Precursor-Based Cyclization Strategies for Pyran Synthesis

| Precursor Type | Reaction Type | Catalyst/Conditions | Product Type | Reference |

| Dienyl Diketone | 6π Electrocyclization | DABCO | 2H-Pyran | nih.gov |

| Propargyl Vinyl Ether | Propargyl-Claisen rearrangement/6π-oxa-electrocyclization | Ag(I), DBU | 2H-Pyran | nih.gov |

| β-ketoester and enal | Intramolecular Michael-Knoevenagel Condensation | Organocatalyst | 2H-Pyran | nih.gov |

Ring-Expansion Mechanistic Approaches (e.g., Cyclopropylcarbinyl Cation Rearrangement)

Ring-expansion reactions provide an alternative and often stereoselective route to six-membered heterocyclic systems from smaller, more readily available rings. A notable example is the rearrangement of cyclopropylcarbinyl cations. This mechanistic pathway has been successfully employed in the synthesis of tetrahydropyran (B127337) and dihydro-2H-pyran derivatives. nih.gov

The process is typically initiated by the generation of a carbocation adjacent to a cyclopropane (B1198618) ring. This can be achieved, for example, by the acid-catalyzed dehydration of a cyclopropylcarbinol. nih.gov The resulting cyclopropylcarbinyl cation is highly strained and can undergo a facile rearrangement, involving the cleavage of a cyclopropane bond, to form a more stable, ring-expanded homoallylic cation. Subsequent trapping of this cation by a nucleophile, such as water or an alcohol, can lead to the formation of a tetrahydropyran ring. nih.govnih.gov While direct application to the synthesis of the dione (B5365651) nucleus is less commonly reported, this methodology represents a powerful tool for the construction of the core pyran skeleton, which could then be further functionalized.

The stereochemical outcome of the reaction is often highly controlled, making it an attractive strategy for the synthesis of complex molecules. nih.gov The regioselectivity of the cyclopropane bond cleavage is a key factor influencing the structure of the final product.

Table 2: Ring-Expansion Approaches for Pyran Synthesis

| Starting Material | Key Intermediate | Reaction Conditions | Product | Reference |

| Monocyclopropanated furan (B31954) | Cyclopropylcarbinyl cation | Metal-free, microwave-assisted | Dihydro-2H-pyran | nih.gov |

| 2-(Arylmethylene)cyclopropylcarbinol | Prins-type intermediate | Brønsted acid | Tetrahydropyran | organic-chemistry.org |

Multi-component Reaction Architectures in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful and efficient strategy for the synthesis of heterocyclic compounds, including pyran derivatives. growingscience.comnih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity from simple and readily available starting materials.

The synthesis of 4H-pyran derivatives, which are closely related to the target dione, is frequently achieved through a one-pot condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound. growingscience.comnih.gov The reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. To obtain the this compound core, a 1,3-dicarbonyl precursor with a gem-dimethyl group, such as dimedone, is often employed.

A variety of catalysts have been developed to promote these MCRs, including both homogeneous and heterogeneous systems, which will be discussed in more detail in the following sections.

Table 3: Multi-component Synthesis of 4H-Pyran Derivatives

| Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | Solvent-free | up to 92 | growingscience.com |

| Aromatic Aldehydes | Malononitrile | Dimedone | Cu2(NH2-BDC)2(DABCO) | Solvent-free (ball-milling) | Good to excellent | nih.gov |

| Aromatic Aldehydes | Malononitrile | Cyclohexanedione | DBSA | Water (microemulsion) | up to 89.3 | researchgate.net |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | [bmim]OH | Solvent-free | High | tandfonline.com |

Innovations in Catalytic and Green Synthesis for this compound Derivatives

Recent advancements in the synthesis of pyran-dione derivatives have focused on the development of more sustainable and efficient methodologies. This includes the use of novel catalytic systems and the adoption of environmentally benign reaction conditions.

Development and Application of Heterogeneous Catalytic Systems

Heterogeneous catalysts have garnered significant attention in the synthesis of pyran derivatives due to their numerous advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. nih.gov A wide array of heterogeneous catalysts have been successfully employed in the multi-component synthesis of 4H-pyrans.

These catalysts can be broadly categorized and include:

Metal-organic frameworks (MOFs): For example, Cu2(NH2-BDC)2(DABCO) has been used as a nanoporous catalyst in the solvent-free, ball-milling synthesis of 4H-pyran derivatives. nih.gov

Magnetic nanoparticles: Copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been utilized as a recyclable catalyst for the synthesis of functionalized 4H-pyrans in ethanol (B145695) at room temperature. thieme-connect.com

Modified solid supports: KOH loaded on calcium oxide has proven to be an efficient catalyst for the solvent-free synthesis of 4H-pyran derivatives. growingscience.com Similarly, zinc(II) modified 4 Å molecular sieves have been used in ethanol. researchgate.net

The mechanism of action of these catalysts often involves providing acidic or basic sites to facilitate the key condensation and cyclization steps of the reaction. The reusability of these catalysts is a key feature, with many systems demonstrating good activity over several reaction cycles.

Table 4: Examples of Heterogeneous Catalysts in Pyran Synthesis

| Catalyst | Reaction Type | Reactants | Solvent | Key Advantages | Reference |

| Cu2(NH2-BDC)2(DABCO) | Three-component | Aldehyde, malononitrile, 1,3-dicarbonyl | Solvent-free | High yields, solvent-free | nih.gov |

| CuFe2O4 nanoparticles | Three-component | Aldehyde, malononitrile, β-ketoester | Ethanol | Magnetically recyclable, room temp. | thieme-connect.com |

| KOH loaded CaO | Three-component | Aromatic aldehyde, malononitrile, ethyl acetoacetate | Solvent-free | Low cost, high yield, easy separation | growingscience.com |

| Zn(II) on 4 Å molecular sieves | Three-component | Aromatic aldehyde, malononitrile, dicarbonyl compound | Ethanol | Simple preparation, reusable | researchgate.net |

Sustainable Reaction Environments and Solvent Systems

In line with the principles of green chemistry, significant efforts have been directed towards the use of sustainable reaction media and solvent-free conditions for the synthesis of pyran derivatives. The ideal green solvent should be non-toxic, readily available, inexpensive, and have a low environmental impact.

Water: Water is an attractive solvent for organic reactions due to its safety, low cost, and environmental friendliness. The use of microemulsion systems, such as with dodecyl benzenesulfonic acid (DBSA) in water, has been shown to be effective for the synthesis of 4H-pyran derivatives. scielo.br Theophylline has also been used as a bio-based catalyst in aqueous/ethanol media. researchgate.net

Ethanol: As a bio-based and relatively benign solvent, ethanol is frequently used in the synthesis of pyrans, often in conjunction with heterogeneous catalysts. thieme-connect.com

Ionic Liquids: Task-specific ionic liquids, such as [bmim]OH, have been employed as both catalyst and reaction medium in the solvent-free synthesis of 4H-pyrans. tandfonline.com Ionic liquids are known for their low vapor pressure and thermal stability, although their long-term environmental impact is still a subject of research.

Solvent-free conditions: Conducting reactions without a solvent is a highly desirable green approach. Several methods for the synthesis of pyran derivatives have been developed under solvent-free conditions, often utilizing grinding or ball-milling techniques, or simply heating the neat reactants in the presence of a catalyst. growingscience.comnih.govresearchgate.netrsc.org These methods minimize waste and simplify product purification.

The choice of a sustainable reaction environment is often coupled with the use of an efficient catalyst to achieve high yields and selectivity in an environmentally responsible manner.

Table 5: Green Synthesis Approaches for Pyran Derivatives

| Reaction Condition | Catalyst | Reactants | Key Features | Reference |

| Water (microemulsion) | DBSA | Aldehyde, malononitrile, cyclohexanedione | Dual catalytic and surfactant role of DBSA | scielo.br |

| Aqueous/Ethanol | Theophylline | Aldehyde, malononitrile, dicarbonyl | Bio-based catalyst, clean synthesis | researchgate.net |

| Solvent-free (grinding) | Ammonium acetate | Aromatic aldehyde, malononitrile, 4-hydroxy-6-methyl-pyran-2-one | Facile, short reaction time, no organic solvents | researchgate.net |

| Solvent-free (heating) | [bmim]OH | Aldehyde, malononitrile, ethyl acetoacetate | Reusable ionic liquid, high yields | tandfonline.com |

| Solvent-free | None | Pyrazolone/4-hydroxycoumarin, aldehyde, NMSM | Catalyst-free, high atom-economy | rsc.org |

Advanced Approaches to Stereoselective Synthesis of Chiral this compound Analogues

The stereoselective synthesis of chiral pyran frameworks, particularly those bearing quaternary stereocenters, is a significant challenge in modern organic chemistry. Advanced synthetic methodologies are crucial for accessing enantioenriched analogues of this compound, which are valuable scaffolds in medicinal chemistry and natural product synthesis. These approaches often rely on catalytic asymmetric reactions that can control the formation of multiple stereocenters with high fidelity. Key strategies include asymmetric hetero-Diels-Alder reactions, organocatalytic annulations, and specialized methods for constructing quaternary chiral centers.

Catalytic Asymmetric Hetero-Diels-Alder Reactions

One of the most powerful and efficient methods for constructing chiral dihydropyrone rings is the asymmetric hetero-Diels-Alder (HDA) reaction. This approach involves the [4+2] cycloaddition of an electron-rich diene with a heterodienophile, such as an aldehyde or ketone, catalyzed by a chiral Lewis acid.

A notable advancement in this area is the use of titanium-BINOL complexes as catalysts for the reaction between Danishefsky-type dienes and various aldehydes or pyruvates. nih.govacs.org Specifically, the reaction of (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene with a range of aldehydes, catalyzed by a complex of (R)-BINOL and titanium tetraisopropoxide ((R)-BINOL-Ti(OiPr)₄), affords 2,6-disubstituted dihydropyrones in high yields and with excellent enantioselectivities, often exceeding 99% ee. nih.gov

This methodology has been extended to the synthesis of 2,2,6-trisubstituted dihydropyrones, which are direct analogues containing the C2-quaternary center. nih.gov By using pyruvates instead of aldehydes as the dienophile, the reaction delivers chiral dihydropyrones with a stereogenic quaternary center at the C2 position. nih.govacs.org Mechanistic studies suggest that this transformation proceeds through a Mukaiyama aldol (B89426) pathway. nih.gov This catalytic system provides a direct, one-step route to important chiral building blocks, as demonstrated by its application in the synthesis of the natural product (R)-(+)-Hepialone, which was achieved in a single step with 88% yield and 94% enantioselectivity. nih.gov

The table below summarizes the results for the (R)-BINOL-Ti(OiPr)₄ catalyzed HDA reaction with various aldehydes, showcasing the broad applicability and high degree of stereocontrol of this advanced approach.

| Entry | Aldehyde/Pyruvate Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydro-6-methyl-4H-pyran-4-one | 99 | 98 | nih.gov |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydro-6-methyl-4H-pyran-4-one | 99 | 99 | nih.gov |

| 3 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-2,3-dihydro-6-methyl-4H-pyran-4-one | 98 | 98 | nih.gov |

| 4 | Cinnamaldehyde | 2,3-Dihydro-6-methyl-2-styryl-4H-pyran-4-one | 96 | 98 | nih.gov |

| 5 | Cyclohexanecarbaldehyde | 2-Cyclohexyl-2,3-dihydro-6-methyl-4H-pyran-4-one | 85 | 98 | nih.gov |

| 6 | Methyl Pyruvate | Methyl 2,3-dihydro-2,6-dimethyl-4-oxo-4H-pyran-2-carboxylate | 72 | 94 | nih.gov |

Organocatalytic Annulation Strategies

In addition to metal-catalyzed reactions, organocatalysis has emerged as a formidable tool for the stereoselective synthesis of complex heterocyclic systems. Chiral small molecules, such as amines, squaramides, or N-heterocyclic carbenes, can catalyze annulation reactions to form pyran rings with high enantioselectivity.

For instance, the enantioselective [3+3] annulation reaction between pyrazolones and biselectrophilic β,γ-unsaturated α-ketoesters derived from rhodanine (B49660) has been developed. nih.gov This reaction, catalyzed by chiral squaramides, provides an efficient route to complex spiro[pyrano[2,3-c]pyrazole-4,5'-thiazolidin]-4'-ones. Although the final structure is distinct from the target compound, the underlying strategy of using a chiral organocatalyst to orchestrate a [3+3] cycloaddition represents an advanced approach for constructing highly functionalized, chiral pyran-containing scaffolds. nih.gov Such strategies offer mild reaction conditions and avoid the use of potentially toxic or expensive metal catalysts.

Approaches to Quaternary Stereocenters

The construction of the chiral quaternary center, such as the gem-dimethyl group at the C2 position in the target molecule's analogues, is a significant synthetic hurdle. While the HDA reaction with pyruvates provides one solution, other advanced methods from related fields can offer inspiration. For example, in the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, a palladium-catalyzed asymmetric allylic alkylation of a benzyloxy imide is used to first establish the stereogenic quaternary center. nih.gov This intermediate is then subjected to further transformations to yield the final heterocyclic product. A similar strategy could be envisioned for pyran precursors, where an asymmetric alkylation or a related C-C bond-forming reaction is used to install the chiral quaternary center prior to or during the pyran ring formation.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,2 Dimethyl 2h Pyran 3,5 4h,6h Dione

Analysis of Electrophilic and Nucleophilic Centers within the 2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione Framework

The reactivity of this compound is governed by the distribution of electron density across its pyranone framework, which creates distinct electrophilic and nucleophilic sites. The molecule's structure, featuring two carbonyl groups and a ring oxygen atom, dictates its chemical behavior.

Electrophilic Centers: The primary electrophilic centers are the carbonyl carbons at the C3 and C5 positions. The significant electronegativity of the oxygen atoms polarizes the carbon-oxygen double bonds, withdrawing electron density from the carbon atoms and imparting a partial positive charge. youtube.comkhanacademy.org This makes them susceptible to attack by nucleophiles. In related 2H-pyran-2-one systems, the carbons at positions C2, C4, and C6 are also identified as electrophilic centers, vulnerable to nucleophilic attack that can lead to ring-opening. clockss.org

Nucleophilic Centers: The most prominent nucleophilic character arises from the active methylene (B1212753) group at the C4 position. The protons on this carbon are flanked by two electron-withdrawing carbonyl groups, rendering them acidic. researchgate.net Deprotonation by a base results in the formation of a stabilized enolate ion, a potent carbon-based nucleophile. This enolate is crucial for the compound's participation in condensation and substitution reactions. youtube.com Additionally, the lone pairs of electrons on the carbonyl oxygens and the ring oxygen atom can act as nucleophilic or Lewis basic sites, particularly in reactions with strong electrophiles or acids. In some pyran-2-one derivatives, the C5 position can also exhibit nucleophilic character.

Comprehensive Study of Chemical Transformations Involving this compound

The distinct electronic features of this compound enable its participation in a wide array of chemical transformations. Its reactivity is often analogous to that of other 1,3-dicarbonyl compounds, such as dimedone, particularly concerning the active methylene group.

Condensation Reactions of this compound

The acidic nature of the C4 methylene protons makes the compound an excellent substrate for condensation reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the enolate (formed from the dione) to an aldehyde or ketone, followed by a dehydration step to yield a new carbon-carbon double bond. wikipedia.orgnih.gov The product is typically a highly conjugated α,β-unsaturated compound. wikipedia.org

These reactions are often catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the active methylene group without promoting the self-condensation of the aldehyde or ketone. wikipedia.org The versatility of this reaction allows for the synthesis of a diverse range of complex molecules and fused heterocyclic systems. nih.govnih.govacs.org For instance, the reaction of the analogous compound dimedone with aldehydes can lead to the formation of xanthene derivatives. acs.org

| 1,3-Dione Substrate | Aldehyde/Ketone | Catalyst/Conditions | Major Product Type | Reference |

|---|---|---|---|---|

| Dimedone | 2-Methoxybenzaldehyde | Piperidine, Ethanol (B145695) | Conjugated Enone | wikipedia.org |

| Cyclohexane-1,3-dione | Aryl Aldehydes | Taurine, Water | Xanthenedione | acs.org |

| Dimedone | Formaldehyde | Basic conditions | Acridinedione | rsc.org |

| Dimedone | o-Chlorobenzaldehyde | InCl₃, Pyrrolidine, Toluene | Fused 4H-Pyran | nih.gov |

Cycloaddition Reactions and Their Regio/Stereoselectivity

The unsaturated pyranone ring can participate as a diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netwikipedia.org 2-Pyrones are generally considered electron-deficient dienes, and their reactions with dienophiles provide a powerful method for constructing complex polycyclic molecules. nih.govacs.org The initial cycloaddition typically yields a bridged bicyclic lactone, which can subsequently undergo retro-Diels-Alder extrusion of carbon dioxide to form highly substituted cyclohexene (B86901) or aromatic derivatives. researchgate.net

The regio- and stereoselectivity (endo/exo preference) of these reactions are critical and can be influenced by the substituents on both the diene and dienophile, as well as the reaction conditions. researchgate.netresearchgate.net The use of chiral catalysts can induce asymmetry, leading to the formation of enantiomerically enriched products. nih.govacs.org

| Pyranone Diene | Dienophile | Conditions | Outcome/Selectivity | Reference |

|---|---|---|---|---|

| 2-Pyrone | Alkenes | Thermal | Forms bridged bicyclic lactones | researchgate.net |

| 3-Hydroxy-2-pyrone | N-Methylmaleimide | Cinchona Alkaloid Catalyst | High enantioselectivity and diastereoselectivity | nih.govacs.org |

| 2-Pyrone | Strained Cyclic Allenes | Thermal | Delivers cycloadducts with a quaternary stereocenter | researchgate.net |

| 5,6-dihydro-2H-pyran-2-one | Cyclic Nitrone (as 1,3-dipole) | Thermal (85 °C) | 1,3-Dipolar cycloaddition with specific regioselectivity | nih.gov |

Redox Chemistry: Oxidation and Reduction of the Dione (B5365651) Moiety

The dione moiety within the this compound structure is amenable to both oxidation and reduction reactions.

Reduction: The two carbonyl groups at C3 and C5 can be reduced to their corresponding secondary alcohols. This transformation can be achieved using standard hydride-based reducing agents. The choice of reagent can potentially allow for selective reduction of the ketone at C5 over the lactone at C3, or for the reduction of both carbonyls to hydroxyl groups. Complete reduction of the lactone would lead to a diol via ring opening.

Nucleophilic and Electrophilic Substitution Reactions on the Pyranone Ring

Substitution reactions on the this compound ring primarily involve the nucleophilic character of the C4 position.

Electrophilic Substitution: Following deprotonation, the C4 enolate is a strong nucleophile that can readily react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at this position, making it a key site for molecular elaboration.

Nucleophilic Substitution: Direct nucleophilic substitution on the saturated pyranone ring is unlikely without a suitable leaving group. However, the term can encompass nucleophilic acyl substitution at the C3 lactone carbonyl. This type of reaction typically results in the opening of the pyranone ring, as the ester linkage is cleaved. clockss.org Nucleophilic addition to the C5 ketone carbonyl is also a primary reaction pathway.

Ring-Opening and Rearrangement Processes (e.g., Pyranone to Other Heterocycles)

The pyranone ring is susceptible to ring-opening and rearrangement reactions, particularly when treated with strong nucleophiles. This reactivity provides a valuable synthetic route for transforming the pyranone scaffold into other heterocyclic systems. clockss.org The lactone functionality at C3 is often the initial site of attack.

Nucleophiles such as ammonia (B1221849), primary amines, hydrazines, and hydroxylamine (B1172632) can attack the C3 carbonyl, leading to cleavage of the ester bond. clockss.org The resulting open-chain intermediate can then undergo intramolecular cyclization to form a new, more stable heterocyclic ring. researchgate.net A common transformation is the conversion of a pyranone into a pyridinone by reaction with ammonia or a primary amine, where the ring oxygen is replaced by a nitrogen atom. nih.gov Similarly, reaction with hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org

| Pyranone Substrate | Nucleophilic Reagent | Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Deacetylated pyranone | Ammonia solution | - | Pyridinone | nih.gov |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | Ammonia, Aniline, Hydrazine | Boiling ethanol | Hexahydroquinolinedione | clockss.org |

| 2H-Pyran-2-ones | Hydrazine hydrate | Boiling ethanol/butanol | Dihydropyridazine | clockss.org |

| 3-Acetyl-4-hydroxy-6-methyl-pyran-2-one (DHA) | o-Phenylenediamine | Microwave irradiation | Benzimidazole derivative |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical reactivity and mechanistic pathways of the compound This compound .

Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request, as the foundational scientific information is not present in the public domain.

While there is a significant body of research on structurally related compounds, such as 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (commonly known as Meldrum's acid), the explicit instructions to focus solely on "this compound" prevent the inclusion of information on these analogues.

It can be concluded that the chemical reactivity and mechanistic pathways of this compound have not been significantly explored or reported in the scientific literature to date.

Investigation of Derivatives and Structural Diversification of 2,2 Dimethyl 2h Pyran 3,5 4h,6h Dione

Strategic Functionalization of the 2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione Core

The reactivity of this compound is primarily centered around its active methylene (B1212753) group at the C4 position, which is flanked by two carbonyl groups, rendering the protons highly acidic. This feature allows for easy deprotonation and subsequent reaction with a variety of electrophiles, making it an excellent nucleophile in carbon-carbon bond-forming reactions.

A principal strategy for its functionalization is the Knoevenagel condensation. chemicalbook.com In this reaction, the dione (B5365651) condenses with aldehydes or ketones, typically under basic catalysis, to yield 5-alkylidene or 5-arylidene derivatives. These α,β-unsaturated products are themselves versatile intermediates, acting as Michael acceptors or dienophiles in subsequent transformations. chemicalbook.com

Furthermore, the dione exhibits dual reactivity, capable of acting as both a nucleophilic and electrophilic reagent. researchgate.net Its role as a C1-synthon is particularly noteworthy; the central CH₂ group is often incorporated into new ring systems, proving crucial for building intricate molecular architectures. chemicalbook.com The reaction pathways can be finely tuned; for instance, reactions with para-substituted benzaldehydes can be directed towards either Knoevenagel adducts or spiro-products depending on the electronic nature of the substituents. chemicalbook.com

Synthesis of Fused and Spirocyclic Heterocyclic Systems Utilizing this compound as a Scaffold

The functionalized core of this compound is an ideal platform for constructing a diverse range of fused and spirocyclic heterocyclic systems. Its 1,3-dicarbonyl moiety is a perfect precursor for reactions with various binucleophilic reagents to form five- and six-membered rings.

Construction of Pyrazole (B372694) and Pyrrole (B145914) Derivatives

Pyrazoles: The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established transformation, most notably through the Knorr pyrazole synthesis. chim.ithilarispublisher.com This method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound, such as this compound, and a hydrazine (B178648) derivative. nih.govmdpi.com The reaction typically proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various functional groups at the N1 position of the resulting pyrazole.

Pyrroles: While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, pyrrole derivatives can be accessed from this compound through multi-step sequences. wikipedia.orgorganic-chemistry.org One conceptual pathway involves converting the 1,3-dione into a 1,4-dicarbonyl equivalent. For example, an initial reaction, such as an aldol (B89426) condensation or Michael addition at the C4 position, can introduce a second carbonyl group at the appropriate distance, setting the stage for cyclization with a primary amine or ammonia (B1221849) to form the pyrrole ring. rgmcet.edu.inresearchgate.net

Table 1: Synthesis of Pyrazole and Pyrrole Derivatives

| Heterocycle | General Method | Reagents | Key Features |

| Pyrazole | Knorr Pyrazole Synthesis | Hydrazine or substituted hydrazines | Direct cyclocondensation with the 1,3-dione moiety. nih.govmdpi.com |

| Pyrrole | Paal-Knorr Synthesis | Primary amine or ammonia | Requires prior conversion of the 1,3-dione to a 1,4-dicarbonyl precursor. wikipedia.orgrgmcet.edu.in |

Formation of Furan (B31954) and Benzofuran (B130515) Derivatives

Furans: The Feist-Benary furan synthesis provides a direct route to highly substituted furans from β-dicarbonyl compounds. wikipedia.orgambeed.com In this reaction, the enolate of this compound attacks an α-halo ketone. The initial step is a nucleophilic substitution to displace the halide, followed by an intramolecular cyclization and dehydration to yield the furan ring. chemeurope.comresearchgate.net This method is highly effective for creating furans with diverse substitution patterns.

Benzofurans: While direct named reactions for benzofuran synthesis from this specific pyran-dione are less common, logical synthetic routes can be devised based on established principles. dtu.dkscispace.com A plausible strategy involves the reaction of the dione with an ortho-hydroxy-substituted aromatic precursor. For example, a reaction with a benzoquinone derivative could lead to a Michael addition followed by an intramolecular cyclization and aromatization sequence to construct the fused benzofuran system. oregonstate.edu

Elaboration to Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

Pyridines: The this compound scaffold is an excellent precursor for pyridine synthesis. Derivatives formed from Knoevenagel condensation with aldehydes can act as activated dienophiles or heterodienes in aza-Diels-Alder reactions. These cycloaddition reactions with enamines or other nitrogen-containing dienophiles lead to the formation of highly substituted dihydropyridine (B1217469) rings, which can be subsequently oxidized to the aromatic pyridine system.

Pyrimidines: The dione is a key component in multicomponent reactions for pyrimidine synthesis, most notably in Biginelli-like reactions. chemicalbook.com In a typical three-component reaction, this compound, an aldehyde, and urea (B33335) (or thiourea) condense to form spiro-pyrimidine compounds. chemicalbook.com The reaction proceeds through a cascade of events, culminating in the formation of a dihydropyrimidine (B8664642) ring fused in a spirocyclic fashion to the pyran-dione core.

Table 2: Synthesis of Pyridine and Pyrimidine Derivatives

| Heterocycle | General Method | Reagents | Product Type |

| Pyridine | Aza Diels-Alder Reaction | Aldehyde-derived intermediates, enamines | Fused/Substituted Pyridines |

| Pyrimidine | Biginelli-like Reaction | Aldehyde, Urea or Thiourea (B124793) | Spiro-pyrimidines chemicalbook.com |

Access to Thiazole (B1198619) and Other Chalcogen-Containing Heterocycles

Thiazoles: The Hantzsch thiazole synthesis, the reaction between an α-haloketone and a thioamide, is the most common route to this heterocycle. chemhelpasap.comsynarchive.com While this compound is not a direct substrate, it can be readily converted into a suitable precursor. For example, α-bromination of an acylated derivative of the dione would yield an α-haloketone intermediate. Subsequent reaction with thiourea or a substituted thioamide would lead to the formation of a thiazole ring appended to the pyran-dione scaffold. mdpi.com Alternatively, condensation of an aminothiophene derivative with the dione can be used to construct fused thieno-pyridine systems. nih.gov

Annulation to Form Chromene, Quinolizine, and Other Polycyclic Systems

Chromenes: The pyran-dione core is frequently employed in the synthesis of chromene (benzopyran) derivatives. A common strategy involves a one-pot, three-component reaction between an aldehyde, an active methylene compound (like malononitrile), and a phenol (B47542) derivative, often catalyzed by a base. The analogous 1,3-dicarbonyl structure of this compound allows it to participate in similar reactions, particularly with salicylaldehydes, leading to fused chromene systems via a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. acgpubs.org

Quinolizines and Other Polycyclics: The versatility of the pyran-dione scaffold extends to the synthesis of more complex, multi-ring systems. It serves as a foundational building block for constructing fused heterocyclic frameworks such as pyrano[3,2-c]quinolones and benzo[ij]pyrano[2,3-b]quinolizine derivatives. researchgate.netresearchgate.net These syntheses often involve multi-step sequences where the pyran-dione ring is annulated with other cyclic structures, demonstrating its utility in creating complex, biologically relevant scaffolds.

Comparative Analysis of Reactivity and Synthetic Utility of Analogous Dihydropyranones

The reactivity and synthetic utility of dihydropyranone scaffolds, including this compound, are profoundly influenced by the nature and position of substituents on the heterocyclic ring. These substituents dictate the electronic properties and steric environment of the molecule, thereby governing its behavior in various chemical transformations. The versatility of the dihydropyranone core allows for its participation in a range of reactions, including cycloadditions, ring-opening reactions, and functional group interconversions, making it a valuable building block in organic synthesis. researchgate.net

The synthetic utility of dihydropyranones is often demonstrated through their role as precursors to more complex molecules. For instance, the fusion of a pyrrolidone ring to the dihydropyranone core creates bicyclic structures that are attractive scaffolds for drug discovery. nih.gov The reactivity of the dihydropyranone can be modulated to achieve specific synthetic outcomes. For example, amidine-catalyzed relay ring-opening and fragmentation of 3,4-dihydropyranones provides a method for the formal Michael addition of acetone (B3395972) to α,β-unsaturated esters and amides. researchgate.net

Substituents affect the reactivity of the dihydropyranone ring through inductive and resonance effects. ucsb.eduscribd.comlumenlearning.com Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and activating it towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring more electrophilic and susceptible to nucleophilic attack. libretexts.orgstpeters.co.in

The position of the substituent is also critical. For example, in electrophilic aromatic substitution, ortho- and para-directing groups stabilize the carbocation intermediates through resonance or inductive effects, whereas meta-directing groups destabilize ortho- and para-substituted intermediates. scribd.com While dihydropyranones are not aromatic, similar principles apply to their reactivity in addition and substitution reactions. The presence of substituents can also introduce steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. nih.gov

Table 1: Effect of Substituent Electronic Properties on Dihydropyranone Reactivity

| Substituent Type | Electronic Effect | Influence on Reactivity | Potential Reactions |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OR, -NR₂) | Increase electron density (nucleophilicity) | Activates the ring towards electrophiles | Electrophilic addition, Diels-Alder reactions with electron-deficient dienophiles |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COR) | Decrease electron density (electrophilicity) | Activates the ring towards nucleophiles | Nucleophilic addition, Michael addition, Inverse-electron-demand Diels-Alder reactions |

Dihydropyranones are versatile participants in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. wikipedia.org Depending on the substitution pattern, they can act as either the diene or the dienophile component in Diels-Alder reactions. nih.gov For instance, certain dihydropyranone derivatives can react with activated dienes. Conversely, the formyl group on a substituted pyridone can act as a heterodienophile, leading to a dihydropyranone ring. uncw.edu

The reactivity in cycloadditions is highly dependent on the electronic nature of the reactants. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In contrast, an inverse-electron-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. The presence of EDGs on the dihydropyranone would favor its participation as a diene in inverse-demand cycloadditions, while EWGs would make it a suitable dienophile for normal-demand reactions. Furthermore, 1,3-dipolar cycloadditions involving dihydropyranones can be used to synthesize five-membered heterocyclic rings. wikipedia.org

The synthetic utility of dihydropyranones is significantly enhanced by the use of catalysts, which can control the efficiency and selectivity of reactions. Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of various dihydropyranone derivatives. nih.gov NHCs can activate aldehydes to participate in [4+2] and [3+3] cycloaddition reactions, leading to a diverse range of dihydropyranones with high yields and enantioselectivities. nih.gov

The choice of catalyst and reaction conditions can be tailored to achieve specific synthetic goals. For example, a study on the synthesis of 1,4-dihydropyran derivatives utilized tantalum-based metal-organic framework (Ta-MOF) nanostructures as a reusable catalyst, demonstrating high efficiency and recyclability. nih.govfrontiersin.org The optimization of reaction conditions, including the solvent, catalyst loading, and temperature, is crucial for maximizing the yield of the desired product. nih.govfrontiersin.org

Table 2: Comparison of Catalytic Systems for Dihydropyranone Synthesis

| Catalytic System | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | [3+3] or [4+2] Cycloaddition | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds, enals, ketoesters | High yields, excellent enantioselectivity, broad substrate scope, low catalyst loading possible. nih.gov |

| Ta-MOF Nanostructures | Multicomponent Reaction | Aromatic aldehydes, malononitrile, ethyl acetoacetate | High efficiency, catalyst recyclability, mild reaction conditions (room temperature). nih.govfrontiersin.org |

| Proline Derivatives | Cycloaddition | Enones, aldehydes | Can catalyze dihydropyranone synthesis, but may require additional oxidation steps. nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for 2,2 Dimethyl 2h Pyran 3,5 4h,6h Dione

High-Resolution Nuclear Magnetic Resonance (NMR) for Probing Solution-State Structure

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione, both ¹H and ¹³C NMR would be utilized to confirm its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups attached to the same carbon (C2) are chemically equivalent and would therefore appear as a single, sharp singlet. The protons on the methylene (B1212753) groups at positions C4 and C6 would also be observed. Due to the presence of adjacent carbonyl groups, these methylene protons would likely exhibit complex splitting patterns or appear as distinct singlets depending on the solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbonyl carbons (C3 and C5) would appear at the downfield end of the spectrum, typically in the range of 190-220 ppm. The quaternary carbon (C2) bearing the two methyl groups would also have a characteristic chemical shift, as would the methyl carbons and the methylene carbons (C4 and C6). The combination of ¹H and ¹³C NMR data, along with two-dimensional techniques like COSY and HMBC, would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the solution-state structure.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.3 | Singlet | C(CH₃)₂ |

| ¹H | ~2.5 - 3.0 | Singlet / Multiplet | CH₂ (C4, C6) |

| ¹³C | ~200 - 210 | - | C=O (C3, C5) |

| ¹³C | ~70 - 80 | - | C(CH₃)₂ (C2) |

| ¹³C | ~40 - 50 | - | CH₂ (C4, C6) |

| ¹³C | ~25 - 30 | - | C(CH₃)₂ |

Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Molecular Signature and Intramolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. uomustansiriyah.edu.iq These methods are complementary and provide a unique "fingerprint" that is characteristic of the compound's structure and bonding. wikipedia.org

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) groups. pg.edu.pl Saturated cyclic ketones typically show a strong C=O stretching vibration in the region of 1715 cm⁻¹. libretexts.org The spectrum would also feature C-H stretching vibrations from the methyl and methylene groups around 2800-3000 cm⁻¹ and C-O stretching from the pyran ring ether linkage. uomustansiriyah.edu.iq

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While C=O stretches are also visible in Raman spectra, they are often weaker than in FT-IR. However, vibrations of non-polar bonds, such as C-C bonds within the ring, can produce strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active, providing complementary information to the FT-IR spectrum. bruker.com Analysis of both spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into the ring's conformation.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | FT-IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch | FT-IR | ~1715 | Strong |

| C-O-C Stretch (Ether) | FT-IR | 1050 - 1150 | Strong |

| CH₂ Bend | FT-IR | ~1465 | Medium |

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₁₀O₃).

Electron Ionization Mass Spectrometry (EI-MS): Using a technique like Electron Ionization (EI), the molecule would be ionized to form a molecular ion (M⁺˙). This high-energy ion would then undergo characteristic fragmentation. wikipedia.org For this compound, likely fragmentation pathways would include the loss of a methyl group (M-15), the loss of carbon monoxide (M-28) from the dione (B5365651) structure, and cleavage of the pyran ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. For some pyranopyrazole derivatives, a common fragmentation is initiated by the elimination of CO. asianpubs.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Predicted Value (m/z) | Interpretation |

| HRMS (ESI) | [M+H]⁺ Exact Mass | 143.0652 | Confirms molecular formula C₇H₁₀O₃ |

| EI-MS | Molecular Ion (M⁺˙) | 142 | Molecular Weight |

| EI-MS | Fragment Ion | 127 | [M - CH₃]⁺ |

| EI-MS | Fragment Ion | 114 | [M - CO]⁺ |

| EI-MS | Fragment Ion | 86 | [M - 2CO]⁺ or Ring Cleavage |

| EI-MS | Fragment Ion | 57 | Further Fragmentation |

Single-Crystal X-ray Diffraction (SXRD) for Definitive Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and packing in the solid state.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 12.8 |

| β (°) | 95.5 |

| Volume (ų) | 830 |

| Z | 4 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties of Derivatives

While the parent this compound, being a saturated diketone, is not expected to exhibit significant absorption in the visible range or strong fluorescence, its derivatives can be designed to possess interesting photophysical properties. Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence, is used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For derivatives of the title compound, particularly those incorporating conjugated systems or chromophores, UV-Vis spectroscopy would identify the wavelengths of maximum absorption (λ_max). For instance, dicyanomethylene-4H-pyran (DCM) derivatives are known to be strong absorbers of light. nih.gov The absorption spectra of two such derivatives, PZ-DCM and Boc-PZ-DCM, measured in THF solution, show maximum absorption peaks at 450 nm and 440 nm, respectively. frontiersin.orgnih.gov

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many pyran derivatives, especially those with donor-acceptor structures, are highly fluorescent. nih.govresearchgate.net The fluorescence spectrum provides information about the emission wavelength (λ_em) and the quantum yield. The photoluminescence of PZ-DCM in the solid state is centered at 640 nm, while a related derivative, Boc-PZ-DCM, emits strongly at 598 nm. frontiersin.orgnih.gov These properties are highly dependent on the molecular structure and the solvent environment, making fluorescence a sensitive probe of the molecule's electronic structure and its interactions. nih.govresearchgate.net

Table 5: Photophysical Properties of Representative Pyran Derivatives

| Compound | Solvent/State | λ_abs (nm) | λ_em (nm) | Reference |

| PZ-DCM | THF | 450 | - | frontiersin.orgnih.gov |

| Boc-PZ-DCM | THF | 440 | - | frontiersin.orgnih.gov |

| PZ-DCM | Solid State | - | 640 | frontiersin.orgnih.gov |

| Boc-PZ-DCM | Solid State | - | 598 | frontiersin.orgnih.gov |

Computational Chemistry and Theoretical Modelling of 2,2 Dimethyl 2h Pyran 3,5 4h,6h Dione

Quantum Chemical Calculations (e.g., DFT, B3LYP Functional with Various Basis Sets) for Ground State Properties

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. Density Functional Theory (DFT) is a widely employed method for this purpose due to its balance of accuracy and computational efficiency. dntb.gov.uanih.gov Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used. dntb.gov.ua This functional is typically paired with Pople-style basis sets, such as 6-311G** or 6-311++G(d,p), which provide a flexible description of the electron distribution. nih.govscifiniti.com

These calculations begin with an initial guess of the molecular structure, and the software then systematically adjusts atomic positions to minimize the total electronic energy of the molecule. scifiniti.com The result is an optimized geometry from which various properties, such as bond lengths, bond angles, and dihedral angles, can be precisely determined. For pyran derivatives, calculations have shown that the pyran ring is typically flat, indicating a planar geometry for the core structure. scifiniti.comscifiniti.com

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 - 1.26 |

| C-O (ring) | ~1.37 - 1.41 | |

| C-C (ring) | ~1.46 - 1.54 | |

| C-C=O | ~1.45 | |

| Bond Angle (°) | O-C-C (ring) | ~116 - 123 |

| C-O-C (ring) | ~122 | |

| O=C-C | ~118 - 121 |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential (electron-donating ability), and the LUMO energy is related to the electron affinity (electron-accepting ability). materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov In computational studies of pyrone derivatives, the HOMO and LUMO are often found to be located on the pyran ring structure. scifiniti.comscifiniti.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronic Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide quantitative measures of a molecule's reactivity. For instance, a high electrophilicity index suggests a strong capacity to accept electrons. materialsciencejournal.org

| Parameter | Tautomer A (Enol) | Tautomer B (Enol) |

|---|---|---|

| EHOMO (eV) | -9.01 | -9.21 |

| ELUMO (eV) | -3.51 | -3.87 |

| Energy Gap (ΔE) (eV) | 5.50 | 5.34 |

| Chemical Hardness (η) (eV) | 2.75 | 2.67 |

| Chemical Potential (μ) (eV) | -6.26 | -6.54 |

| Electrophilicity Index (ω) (eV) | 7.14 | 8.00 |

Investigation of Tautomeric Equilibria and Energetics (e.g., Keto-Enol Tautomerism)

The 2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione structure contains two carbonyl groups, making it a β-dicarbonyl compound. Such compounds can exist in equilibrium with their corresponding enol tautomers. mdpi.combohrium.com This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. For the title compound, two primary enol forms are possible, involving the formation of a hydroxyl group at either the C3 or C5 position.

Computational chemistry can accurately predict the relative stabilities of these tautomers. By calculating the Gibbs free energy (G) of each form, the equilibrium populations can be determined. scifiniti.com Studies on related pyran-dione systems have shown that the relative stability of tautomers can be significantly influenced by the solvent. scifiniti.commdpi.com DFT calculations, often incorporating a polarizable continuum model (PCM) to simulate solvent effects, can quantify these shifts in equilibrium. Typically, the enol form is stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl group and the adjacent carbonyl oxygen. mdpi.com Computational studies on analogous pyranones show that one enol tautomer often dominates the equilibrium. scifiniti.comscifiniti.com

| Tautomer | Medium | ΔG (kcal/mol) | Population (%) |

|---|---|---|---|

| Enol Form A | Gas Phase | 0.00 | 99.9 |

| Acetonitrile (Polar) | 0.00 | 99.9 | |

| Chloroform (Nonpolar) | 0.00 | 87.0 | |

| Enol Form B | Gas Phase | 4.10 | 0.1 |

| Acetonitrile (Polar) | 4.27 | 0.1 | |

| Chloroform (Nonpolar) | 1.18 | 13.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as infrared (IR) and Raman spectra. scifiniti.com After geometry optimization, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic positions to determine the harmonic vibrational frequencies. scifiniti.com The output provides a list of vibrational modes, their frequencies (in cm⁻¹), and their IR and Raman intensities.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental spectra, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the computed frequencies. scifiniti.com This approach allows for reliable assignment of the bands observed in experimental IR and Raman spectra. For a pyran-dione, key vibrational modes include the C=O stretching vibrations, which are typically strong in the IR spectrum and appear in the 1650-1750 cm⁻¹ region.

| Vibrational Mode | Experimental IR | Calculated (Scaled) | Assignment |

|---|---|---|---|

| ν(C=O) | 1710 | 1712 | Carbonyl stretch (pyrone ring) |

| ν(C=O) | 1640 | 1645 | Carbonyl stretch (side chain) |

| ν(C=C) | 1560 | 1565 | C=C stretch (pyrone ring) |

| δ(CH₂) | 1465 | 1468 | Methylene (B1212753) scissoring |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses provide further detail on the electronic characteristics of a molecule.

The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.govsemanticscholar.org It is invaluable for identifying the regions of a molecule that are rich or poor in electrons. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (colored blue) are prone to nucleophilic attack. semanticscholar.org For this compound, the MEP map would be expected to show the most negative potential localized around the electronegative oxygen atoms of the two carbonyl groups, identifying them as the primary sites for interaction with electrophiles or hydrogen bond donors. mdpi.com

Perspectives on the Synthetic Utility and Future Directions of 2,2 Dimethyl 2h Pyran 3,5 4h,6h Dione in Chemical Research

Strategic Applications in the Synthesis of Architecturally Complex Organic Molecules

The tetrahydropyran (B127337) (THP) ring is a structural motif abundantly present in a wide range of biologically significant natural products, particularly those of marine origin. nih.govresearchgate.net The development of efficient and versatile methods for synthesizing complex THP derivatives is therefore of considerable interest. nih.govrsc.org The 2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione scaffold serves as a promising starting point for the construction of such architecturally complex molecules.

The core utility of this compound lies in the reactivity of its cyclic 1,3-dione functionality. researchgate.net The methylene (B1212753) group at the C4 position is flanked by two carbonyl groups, rendering the α-protons acidic and facilitating the formation of a stabilized enolate. This nucleophilic character allows the molecule to participate in a variety of fundamental carbon-carbon bond-forming reactions.

Potential Synthetic Transformations:

Michael Additions: The enolate of this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for constructing complex carbon skeletons. Asymmetric versions of this reaction, using chiral organocatalysts, have been successfully applied to other cyclic diketones, suggesting a promising avenue for the enantioselective functionalization of the pyran-dione scaffold. nih.gov

Knoevenagel Condensations: Reaction with aldehydes and ketones under Knoevenagel conditions can yield α,β-unsaturated dicarbonyl products, which are themselves versatile intermediates for subsequent transformations, including cycloadditions and conjugate additions. nih.gov

Alkylation and Acylation: The nucleophilic C4 position can be readily alkylated or acylated, introducing diverse substituents onto the pyran ring.

Heterocycle Synthesis: Cyclic 1,3-diones are well-established precursors for the synthesis of various fused heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by condensation with appropriate binucleophiles like hydrazines, hydroxylamine (B1172632), or ureas. researchgate.netnbinno.com

The application of these transformations can be envisioned in the total synthesis of natural products where a substituted tetrahydropyran core is required. Strategies such as intramolecular oxa-Michael additions and Prins cyclizations are commonly used to forge the THP ring, and derivatives of this compound could serve as key intermediates in these synthetic routes. nih.govbohrium.com

Table 1: Potential C-C Bond Forming Reactions for Synthesis of Complex Molecules

| Reaction Type | Reactant | Potential Product | Significance |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated Ketone | C4-Substituted Pyran-dione | Forms complex carbon skeletons; potential for asymmetry. nih.gov |

| Knoevenagel Condensation | Aldehyde/Ketone | C4-Alkylidene Pyran-dione | Creates versatile α,β-unsaturated systems. nih.gov |

| Alkylation | Alkyl Halide | C4-Alkyl Pyran-dione | Introduces functionalized side chains. |

| Fused Heterocycle Synthesis | Hydrazine (B178648) | Pyranopyrazole | Access to novel polycyclic scaffolds. researchgate.net |

Design and Synthesis of Chemically Versatile Pyranone-Based Probes

Small-molecule fluorescent probes are indispensable tools for visualizing biological processes with high spatiotemporal resolution. nih.govrsc.org The design of these probes often relies on a core fluorophore scaffold that can be chemically modified to respond to specific analytes or environmental changes. rsc.org The pyranone framework, while not intrinsically fluorescent, offers a robust and synthetically tractable scaffold for the development of novel chemical sensors and probes. nih.govresearchgate.net

The general design principle for such probes involves three key components: a signaling unit (fluorophore), a recognition unit (receptor for the analyte), and a linker. The this compound structure can be strategically functionalized to incorporate these elements.

Strategies for Probe Design:

Attachment of Fluorophores: The pyran-dione can be derivatized at the C4 position or via one of the carbonyl groups to attach a known fluorophore (e.g., coumarin, fluorescein, or BODIPY). The photophysical properties of the resulting conjugate could then be modulated by analyte binding.

Analyte Recognition: A receptor moiety, designed to selectively bind a target analyte (e.g., a metal ion, a reactive oxygen species, or a specific biomolecule), can be installed on the pyranone ring.

Signal Transduction: The binding event at the recognition site must be communicated to the fluorophore to induce a change in fluorescence (e.g., an increase or decrease in intensity, or a shift in wavelength). This can be achieved through mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET). nih.gov

For example, a probe for metal cations could be designed by attaching a chelating group to the pyranone scaffold, which is in turn linked to a fluorophore. Binding of the metal ion would alter the electronic properties of the system, leading to a measurable change in fluorescence. Computational chemistry and quantum mechanics can be employed to predict the interactions between the sensor components and the target analyte, streamlining the design process. engineering.com

Table 2: Conceptual Design of Pyranone-Based Fluorescent Probes

| Target Analyte | Design Strategy | Potential Signaling Mechanism |

|---|---|---|

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Incorporate a chelating group (e.g., picolinamine) linked to a fluorophore. | Photoinduced Electron Transfer (PeT) |

| Reactive Oxygen Species (ROS) | Introduce a ROS-reactive moiety (e.g., boronate ester for H₂O₂) that undergoes cleavage. | FRET (if a quencher is released) or restoration of fluorescence. |

| pH Changes | Attach a pH-sensitive group (e.g., an amine or phenol). | Modulation of Intramolecular Charge Transfer (ICT). |

Advances in Reaction Engineering for this compound Transformations

Process intensification in chemical synthesis aims to develop cheaper, safer, and more sustainable manufacturing processes. acs.orgfrontiersin.org This is often achieved through novel reactor designs and the use of enabling technologies like flow chemistry and microwave irradiation. mdpi.com These techniques are particularly well-suited for the synthesis and transformation of heterocyclic compounds.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.org Transformations involving this compound, such as enolate formation and subsequent alkylation or condensation, could be seamlessly translated to flow systems. This would allow for:

Improved Safety: Better management of exothermicity.

Higher Yields and Selectivity: Reduced formation of byproducts due to precise temperature control and residence times. pharmasalmanac.com

Facilitated Scale-up: Scaling production by running the reactor for longer periods rather than using larger vessels. pharmasalmanac.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ias.ac.in It provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netmdpi.com Numerous syntheses of pyran derivatives have been successfully optimized using microwave assistance. nih.govresearchgate.net The application of microwave technology to reactions involving this compound, such as in multicomponent reactions to form complex heterocyclic frameworks, could significantly enhance synthetic efficiency.

Table 3: Comparison of Reaction Technologies for Pyranone Transformations

| Technology | Key Advantages | Potential Application for Pyran-dione |

|---|---|---|

| Batch Synthesis | Simple setup, well-established. | Small-scale exploratory reactions. |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up. rsc.org | Large-scale synthesis, optimization of exothermic reactions. |

| Microwave Synthesis | Rapid reaction times, higher yields, improved purity. mdpi.com | High-throughput synthesis of derivatives, multicomponent reactions. |

Unexplored Reactivity Patterns and Potential Future Research Avenues

Despite the predictable reactivity of the 1,3-dione moiety, the this compound scaffold holds potential for unexplored chemical transformations. Future research could focus on several promising areas:

Asymmetric Catalysis: The prochiral C4 center is an ideal target for asymmetric functionalization. The development of organocatalytic or metal-catalyzed enantioselective reactions (e.g., Michael additions, alkylations, hydroxylations) would provide access to chiral, non-racemic pyran-dione derivatives, which are valuable building blocks for the synthesis of stereochemically complex natural products. acs.orgacs.org

Photochemistry: The photochemical behavior of cyclic 1,3-diones is a rich area of research. acs.org Irradiation of this compound could lead to interesting rearrangements, ring contractions, or cycloaddition reactions. For instance, [2+2] photocycloadditions with alkenes or dienes could provide access to novel and complex polycyclic systems. nih.govrsc.org

Ring-Opening and Rearrangement Reactions: The pyranone ring can serve as a latent synthon for acyclic structures. Nucleophilic attack at a carbonyl group could trigger a ring-opening cascade, yielding highly functionalized linear molecules that would be challenging to synthesize otherwise.

Domino and Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would enable the rapid assembly of molecular complexity from simple starting materials in a single pot. mdpi.com This approach is highly valued in medicinal chemistry for the efficient generation of compound libraries.

Cycloaddition Reactions: While the dione (B5365651) itself is not a typical diene or dienophile, it can be converted into intermediates that are active in cycloadditions. For example, conversion to an enol ether could enable its use in Diels-Alder reactions. Furthermore, pyranones can be precursors to oxidopyrylium ylides, which undergo [5+2] cycloadditions to form seven-membered rings, a reaction of significant synthetic utility. researchgate.net

Exploring these avenues will undoubtedly uncover new synthetic methodologies and expand the utility of this compound as a versatile building block in modern organic synthesis.

Q & A

Basic: What are the optimal synthetic routes for 2,2-dimethyl-2H-pyran-3,5(4H,6H)-dione, and how are they validated?

Answer:

The most reliable synthesis involves cyclization of 1,3-diketone precursors under acidic conditions. For example, reacting 3,5-dimethyl-1,3-diketone with sulfuric acid yields the target compound via intramolecular cyclization. Key validation steps include:

- Purity Analysis : Use HPLC or GC-MS to confirm >95% purity .

- Structural Confirmation : Employ - and -NMR to verify the presence of two carbonyl groups (δ ~170-180 ppm) and methyl substituents (δ ~1.2-1.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (if applicable) to resolve stereochemistry and confirm the cis-configuration of methyl groups .

Advanced: How can contradictions in spectral data interpretation (e.g., NMR shifts or IR carbonyl signals) be resolved?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts on carbonyl shifts .

- Dynamic NMR : Study temperature-dependent spectra to identify tautomeric equilibria (e.g., keto-enol interconversion) .

- High-Resolution Mass Spectrometry (HRMS) : Rule out impurities by confirming molecular ion peaks (e.g., m/z 114.10 for C₅H₆O₃) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Keep sealed in dry conditions at 2–8°C to prevent hydrolysis .

- Hazard Mitigation : Use PPE (gloves, goggles) due to its H318 (eye damage) and H412 (aquatic toxicity) classifications .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How does this compound participate in multi-component reactions (MCRs) for heterocyclic systems?

Answer:

The diketone structure enables reactivity in MCRs, such as:

- Thiopyrano-Pyrimidine Synthesis : React with 2-aminobenzothiazole and aldehydes under acidic catalysis to form fused heterocycles .

- Mechanistic Insight : The carbonyl groups act as electrophilic sites, facilitating nucleophilic attack by amines or thiols. Reaction optimization requires pH control (e.g., pTSA in acetic acid) and temperature modulation (50–80°C) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1750–1680 cm⁻¹ .

- NMR : Identify methyl groups (δ 1.2–1.5 ppm, singlet) and ring protons (δ 4.0–4.5 ppm, multiplet) .

- Mass Spectrometry : Use EI-MS to detect molecular ion [M]⁺ at m/z 114.10 and fragmentation patterns (e.g., loss of CO₂) .

Advanced: What computational methods validate its electronic structure and reactivity?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug discovery .

Basic: How is the compound’s stability assessed under varying pH and temperature?

Answer:

- Accelerated Stability Testing : Incubate at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ ≈ 14 days at pH 7 and 25°C .

Advanced: How does structural modification (e.g., methyl substitution) influence bioactivity?

Answer:

- SAR Studies : Compare with analogs (e.g., 3,5-dimethyl-4H-pyran-4-one) to assess methyl group effects on enzyme inhibition or antimicrobial activity .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target binding (surface plasmon resonance) to prioritize derivatives .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 78 | 95 | H₂SO₄, 80°C, 6 h | |

| Flow Chemistry | 85 | 98 | Continuous reactor, 50°C | |

| Solvent-Free | 70 | 92 | Microwave, 100°C, 1 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.